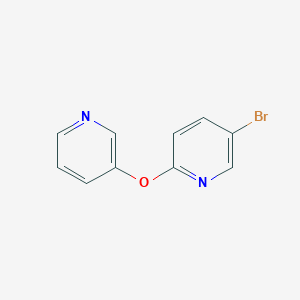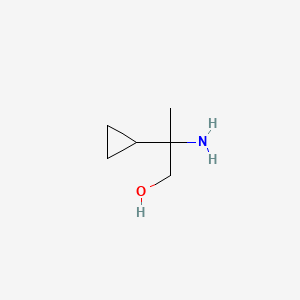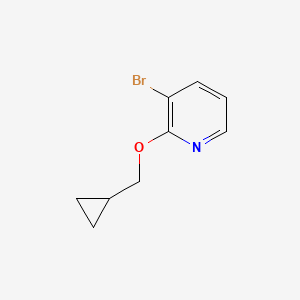
5-Brom-2-(pyridin-3-yloxy)pyridin
Übersicht
Beschreibung
5-Bromo-2-(pyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(pyridin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pyridin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von polycyclischen Azaarenen
Verbindungen, die 5-Brom-2-(pyridin-3-yloxy)pyridin ähneln, wie beispielsweise 2-Amino-5-bromopyridin, wurden zur Synthese von polycyclischen Azaarenen verwendet . Dies sind stickstoffhaltige aromatische Verbindungen, die aufgrund ihrer einzigartigen elektronischen Eigenschaften potenzielle Anwendungen in der organischen Elektronik und Photovoltaik haben.
Suzuki-Kreuzkupplungsreaktionen
Die Verbindung könnte möglicherweise in Suzuki-Kreuzkupplungsreaktionen eingesetzt werden . Dies ist eine Art von palladiumkatalysierter Kohlenstoff-Kohlenstoff-Bindungsreaktion zwischen einer Aryl- oder Vinylboronsäure und einem Aryl- oder Vinylhalogenid. Diese Reaktion wird in der organischen Chemie häufig verwendet, um Biarylverbindungen zu erzeugen, die in Pharmazeutika und organischen Materialien weit verbreitet sind.
Antimikrobielle Forschung
Es besteht das Potenzial, dass die Verbindung in der antimikrobiellen Forschung eingesetzt wird. Eine Studie hat gezeigt, dass 5-Brompyridin-2,3-diamin, eine Verbindung mit ähnlicher Struktur, mit Benzaldehyd zu dem entsprechenden 6-Brom-2-phenyl-3H-imidazo[4,5-b]pyridin reagierte . Diese Verbindung wurde dann mit einer Reihe von halogenierten Derivaten umgesetzt, was zu Verbindungen mit potenziellen antimikrobiellen Eigenschaften führte .
Entwicklung neuer Pyridinderivate
Die Verbindung könnte zur Synthese neuer Pyridinderivate verwendet werden . Pyridinderivate sind in der pharmazeutischen Industrie wichtig und kommen in vielen Medikamenten vor, darunter Antidepressiva, Antihistaminika und Antihypertensiva.
Eigenschaften
IUPAC Name |
5-bromo-2-pyridin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQHXPNQXLTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734209 | |
| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900493-23-4 | |
| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)






